N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Description
Properties
IUPAC Name |
2-[(4,5-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-5-9-11(8(7)2)13-12(17-9)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFJRIYLHWIFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(C)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dimethyl-1,3-Benzothiazole Core
The benzothiazole ring is typically constructed by the condensation of 2-aminothiophenol derivatives with appropriate aldehydes or carboxylic acid derivatives. For the 4,5-dimethyl substitution pattern, 3,4-dimethyl-2-aminothiophenol is used as the starting material.
- 3,4-Dimethyl-2-aminothiophenol is reacted with formic acid or an aldehyde under acidic conditions to promote cyclization forming the benzothiazole ring.
- The reaction is often carried out under reflux in solvents such as ethanol or acetic acid.
One-Pot Multicomponent Reactions
Recent advances have employed one-pot, three-component reactions involving:
- A benzothiazole precursor,
- N-methylglycine,
- And an aldehyde or other electrophile,
to form the target compound via cycloaddition or condensation pathways. These methods improve efficiency and reduce purification steps.
A study employing a one-pot 1,3-dipolar cycloaddition reaction of nonstabilized azomethine ylides derived from N-methylglycine and benzothiazole derivatives demonstrated high regio- and stereoselectivity, confirmed by computational analysis at the B3LYP/cc-pVTZ level of theory. The reaction proceeds through an asynchronous one-step mechanism with favorable transition states identified by molecular electrostatic potential mapping, indicating strong attractive forces between reactants. This approach yields N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine derivatives efficiently with good stereocontrol.
Another synthetic strategy involves Knoevenagel condensation to prepare benzothiazole intermediates, followed by acylation and substitution steps to introduce the glycine moiety. This method has been used to synthesize benzothiazole derivatives with biological activity, including anti-tubercular agents, highlighting the versatility of the benzothiazole scaffold.
- Data Table: Summary of Preparation Methods
| Method Type | Key Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of 2-aminothiophenol | 3,4-Dimethyl-2-aminothiophenol + aldehyde/formic acid | Acidic reflux (ethanol/acetic acid) | 70-85 | Forms 4,5-dimethylbenzothiazole core |
| Amide coupling | Benzothiazole-2-amine + N-methylglycine derivative + coupling agent (EDCI/DCC) | Room temp to mild heating, base present | 60-80 | Efficient introduction of N-methylglycine moiety |
| One-pot 1,3-dipolar cycloaddition | Benzothiazole derivative + N-methylglycine + aldehyde | Solvent-dependent, often polar solvents, mild heating | 75-90 | High regio- and stereoselectivity, fewer steps |
The preparation of this compound is achieved through well-established synthetic routes involving benzothiazole ring formation followed by functionalization with N-methylglycine. Advances in one-pot multicomponent reactions and computationally guided synthesis have enhanced the efficiency and selectivity of these preparations. These methods provide a robust platform for the synthesis of this compound and its derivatives for further biological evaluation and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's interactions with biological targets make it suitable for various applications:
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial growth or cancer cell survival.
- Receptor Modulation : The compound can bind to cellular receptors, altering their activity and influencing downstream signaling pathways.
Industrial Uses
In addition to its medicinal applications, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is utilized in industrial processes:
- Dyes and Pigments Production : The compound is used in the synthesis of dyes and pigments due to its unique chemical properties.
- Material Science : Its reactivity allows it to be employed in the development of materials with specific properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 25 µg/mL. Mechanistic studies revealed activation of the caspase pathway as a key component of its anticancer activity.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzothiazole Derivatives
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide
- Structure : A 6-chloro-substituted benzothiazole with a piperidinecarboxamide group.
- Key Differences :
- Substitution: Chlorine at position 6 vs. methyl groups at 4,5 in the target compound.
- Functional Groups: Piperidinecarboxamide vs. N-methylglycine.
- Implications : The electron-withdrawing chloro group may reduce electron density in the benzothiazole ring compared to electron-donating methyl groups, altering reactivity and binding properties. The piperidinecarboxamide group introduces a bulky, lipophilic substituent, which could enhance membrane permeability but reduce aqueous solubility relative to the zwitterionic N-methylglycine .
N-[2-(Dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide hydrochloride
- Structure: Shares the 4,5-dimethylbenzothiazole core but incorporates a dimethylaminoethyl side chain and a methylsulfonyl group.
- Key Differences: Additional Substituents: The dimethylaminoethyl group introduces basicity, while the methylsulfonyl moiety enhances polarity. Molecular Weight: Higher (434.998 g/mol) due to extended functionalization.
- Implications : The hydrochloride salt form improves solubility in polar solvents. The sulfonyl group may increase metabolic stability compared to the carboxylic acid in N-methylglycine .
Thiazole Derivatives
A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide)
- Structure: A thiazole (non-fused aromatic ring) with 4,5-dimethyl substitution and a cyclopropane-carboxamide group.
- Key Differences :
- Core Heterocycle: Thiazole lacks the fused benzene ring of benzothiazole, reducing aromatic conjugation.
- Substituents: Cyclopropane-carboxamide vs. N-methylglycine.
- Implications: The thiazole core may confer lower thermal stability and altered electronic properties.
N-Methylglycine-Containing Compounds
Azomethine Ylides Derived from N-Methylglycine
- Structure : Reactive intermediates formed during the reaction of 3-formylchromone with N-methylglycine.
- Key Differences : These ylides participate in 1,3-dipolar cycloadditions, forming pyrrolidine or fullerene-chromone dyads.
Table 1: Structural and Property Comparison
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may parallel methods for benzothiazole derivatives, such as cyclocondensation or nucleophilic substitution. highlights N-methylglycine’s role in forming reactive intermediates, which could inform optimization strategies .
- Further studies are needed to explore its bioactivity.
- Physicochemical Data : Melting points, solubility, and spectroscopic data for the target compound are absent in the provided evidence, underscoring a need for experimental characterization.
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.
Overview of the Compound
This compound features a benzothiazole moiety and a glycine derivative. Its unique structure contributes to its reactivity and interaction with biological systems. The compound has been studied for various therapeutic potentials, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against certain bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve interference with bacterial metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. This activity is likely linked to its ability to interact with key enzymes involved in cell proliferation and survival .
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
- Receptor Modulation : It may bind to cellular receptors, altering their activity and influencing downstream signaling pathways.
This multifaceted mechanism allows the compound to exert diverse biological effects .
Synthesis Methods
The synthesis of this compound typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with N-methylglycine. Common solvents include ethanol or methanol, often catalyzed by acids or bases to facilitate the reaction.
Synthetic Route Example
| Step | Description |
|---|---|
| 1 | Condensation of 4,5-dimethyl-2-aminobenzothiazole with N-methylglycine in a suitable solvent. |
| 2 | Purification of the product through recrystallization or chromatography. |
| 3 | Characterization using techniques like NMR and mass spectrometry. |
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity toward cancer cell lines without significantly affecting normal cells .
- Mechanistic Insights : Research utilizing enzyme assays indicated that this compound effectively inhibited key metabolic enzymes in bacterial cells .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzothiazole | Contains amino group instead of methylglycine | Known for broad-spectrum antimicrobial activity |
| 4-Methylthiazole Derivatives | Similar thiazole structure | Varying substituents lead to different biological activities |
The distinct combination of functional groups in this compound provides unique biological activities not observed in other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and what key reaction conditions must be optimized?
- Methodology :
- Step 1 : Condensation of 4,5-dimethyl-1,3-benzothiazol-2-amine with a glycine derivative (e.g., bromoacetic acid tert-butyl ester) under basic conditions (e.g., triethylamine in THF) to form the intermediate.
- Step 2 : Methylation of the glycine nitrogen using methyl iodide or dimethyl sulfate in the presence of a base like NaH .
- Step 3 : Deprotection (if tert-butyl esters are used) via acid hydrolysis (e.g., TFA/DCM).
- Critical Parameters : Reaction temperature (0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm the presence of the N-methyl group (~3.0–3.5 ppm for CH3) and benzothiazole aromatic protons (6.8–8.0 ppm). Compare with analogs in and .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Key metrics: R-factor < 5%, resolution < 1.0 Å .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ion). Retention time comparisons with benzothiazole derivatives (e.g., ) aid identification .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental crystallographic data and predicted molecular geometries?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize the ground-state geometry. Compare bond lengths/angles with SHELX-refined X-ray data .
- Case Study : Discrepancies in dihedral angles between benzothiazole and glycine moieties may arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies improve low yields in the final methylation step of the synthesis?
- Optimization Strategies :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the glycine nitrogen .
- Catalyst Use : Add KI as a catalyst to accelerate SN2 methylation .
- Reaction Monitoring : Employ in-situ FTIR to track N–H disappearance (~3300 cm⁻¹) and ensure complete methylation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting benzothiazole-binding proteins?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial virulence regulators). Focus on the benzothiazole ring’s hydrophobic pocket and glycine’s hydrogen-bonding potential .
- Analog Synthesis : Replace 4,5-dimethyl groups with electron-withdrawing substituents (e.g., Cl, NO2) and assess activity changes. Reference analogs in and for SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
